molecular formula C18H24Sn B14506137 Diethylbis(2-methylphenyl)stannane CAS No. 63400-52-2

Diethylbis(2-methylphenyl)stannane

Cat. No.: B14506137
CAS No.: 63400-52-2
M. Wt: 359.1 g/mol
InChI Key: FGEGFEQGRCOPEA-UHFFFAOYSA-N
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Description

Diethylbis(2-methylphenyl)stannane is an organotin compound with the molecular formula C₁₈H₂₂Sn, featuring a central tin atom bonded to two ethyl groups (C₂H₅) and two 2-methylphenyl (C₆H₄(CH₃)) substituents. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and material science. This compound’s structure combines the electron-withdrawing and steric effects of aromatic substituents with the reactivity of tin, making it distinct from alkyl-dominated tin derivatives. Its substitutive IUPAC nomenclature follows Group 14 conventions, where substituents are prioritized alphabetically and described as prefixes to the parent hydride "stannane" .

Properties

CAS No.

63400-52-2

Molecular Formula

C18H24Sn

Molecular Weight

359.1 g/mol

IUPAC Name

diethyl-bis(2-methylphenyl)stannane

InChI

InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-5H,1H3;2*1H2,2H3;

InChI Key

FGEGFEQGRCOPEA-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylbis(2-methylphenyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium fluoride, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Diethylbis(2-methylphenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .

Scientific Research Applications

Diethylbis(2-methylphenyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethylbis(2-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include oxidative addition, reductive elimination, and transmetalation, which are common in organotin chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents Applications
This compound Not provided C₁₈H₂₂Sn Ethyl, 2-methylphenyl Research catalyst, stabilizer
Diethylbis(methacryloyloxy)stannane 15239-06-2 C₁₂H₂₀O₄Sn Ethyl, methacryloyloxy Polymerization catalyst
Dibutyltin maleate polymer 53507-04-3 (C₁₂H₂₀O₄Sn)ₙ Butyl, maleate (polymer chain) PVC stabilizer
Key Observations:

This makes it suitable for high-temperature applications . Diethylbis(methacryloyloxy)stannane: Methacryloyloxy groups (electron-deficient esters) likely increase electrophilicity at the tin center, favoring coordination chemistry or radical reactions in polymerization . Dibutyltin maleate polymer: The polymeric maleate structure enables chelation of degradation byproducts in PVC, acting as a long-term stabilizer .

Nomenclature Variations: While IUPAC mandates substitutive naming for Group 14 compounds (e.g., "this compound"), common names like "diethyltindimethacrylate" persist in industrial contexts, reflecting functional groups (e.g., ester linkages) rather than substitutive rules .

Toxicity and Regulation: Diethyl derivatives with aryl groups are generally less toxic than trialkyltins (e.g., tributyltin oxide).

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